1-Butylphospholane
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Overview
Description
1-Butylphospholane is an organophosphorus compound with the molecular formula C₈H₁₇P. It is a member of the phospholane family, characterized by a five-membered ring containing a phosphorus atom.
Preparation Methods
1-Butylphospholane can be synthesized through several methods. One common synthetic route involves the reaction of 1-butylphosphine with a suitable halogenated compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction parameters and higher yields. These methods often utilize advanced catalytic systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-Butylphospholane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The major product formed is the corresponding phosphine oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of phosphines.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The choice of reagent and conditions depends on the desired product and the specific reaction pathway .
Scientific Research Applications
1-Butylphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.
Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 1-butylphospholane exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation and cross-coupling reactions .
Comparison with Similar Compounds
1-Butylphospholane can be compared with other similar compounds, such as:
1-Methylphospholane: Similar in structure but with a methyl group instead of a butyl group. It exhibits different reactivity and applications due to the smaller alkyl group.
1-Phenylphospholane: Contains a phenyl group, leading to different electronic properties and uses in catalysis.
1-Ethylphospholane: Another similar compound with an ethyl group, used in different catalytic and synthetic applications
The uniqueness of this compound lies in its balance of steric and electronic properties, making it a versatile ligand and reagent in various chemical processes.
Properties
IUPAC Name |
1-butylphospholane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17P/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKILZNNQBKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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